molecular formula C7H14ClNO B177958 Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 17366-48-2

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B177958
CAS No.: 17366-48-2
M. Wt: 163.64 g/mol
InChI Key: RROJVSOIIWHLCQ-VPEOJXMDSA-N
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Description

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with significant importance in organic chemistry and pharmaceutical research. It is known for its unique structure, which includes a hydroxyl group and a nitrogen atom within a bicyclic framework. This compound is often used as a building block in the synthesis of various biologically active molecules.

Mechanism of Action

Target of Action

The primary targets of Exo-3-hydroxy-8-azabicyclo[32The compound’s structure, an 8-azabicyclo[321]octane scaffold, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities , suggesting that Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride may interact with similar targets.

Mode of Action

Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .

Biochemical Pathways

The specific biochemical pathways affected by Exo-3-hydroxy-8-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These effects can lead to changes in neurotransmission, enzyme activity, and other cellular processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Exo-3-hydroxy-8-azabicyclo[32Its molecular weight of 16365 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of Exo-3-hydroxy-8-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have similar effects, such as altering neurotransmission or enzyme activity .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Exo-3-hydroxy-8-azabicyclo[32It is known that the compound should be stored at room temperature , suggesting that temperature may affect its stability. Other environmental factors, such as pH or the presence of other compounds, may also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective reduction of tropinone derivatives, which can be achieved using various reducing agents under controlled conditions . Another approach involves the desymmetrization of achiral tropinone derivatives, allowing for the formation of the desired stereochemistry directly during the transformation .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic methodologies that ensure high yield and purity. These methods may include catalytic hydrogenation, enantioselective reduction, and other stereoselective processes that are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different stereoisomers.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various stereoisomers, ketones, aldehydes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride features a bicyclic structure with a nitrogen atom and an alcohol group, making it a versatile intermediate for organic synthesis. Its functional groups, particularly the hydroxyl and amine groups, facilitate various chemical transformations, which are crucial for its application in drug design and synthesis.

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly acetylcholine and dopamine receptors. This interaction suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia.

Case Study: A study demonstrated its binding affinity to various receptors involved in neurotransmission, highlighting its relevance in developing treatments for cognitive disorders .

Drug Development

The compound serves as a valuable building block in the synthesis of complex molecules used in pharmaceuticals. Its structural similarities to other bioactive compounds allow it to be explored as a lead compound for developing new drugs targeting specific biological pathways.

Data Table: Synthesis Methods

Synthesis MethodDescription
Multi-step synthesisInvolves several chemical reactions to construct the bicyclic framework.
Functional group modificationsAdjustments to hydroxyl and amine groups to enhance biological activity.

Monoamine Reuptake Inhibition

This compound has been investigated for its potential as a monoamine reuptake inhibitor, which is significant in treating conditions like depression and anxiety.

Research Findings: The compound has shown the ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro, suggesting its utility in developing antidepressant medications .

Opioid Receptor Modulation

Research has explored the use of 8-azabicyclo[3.2.1]octane derivatives, including this compound, as mu-opioid receptor antagonists. These compounds could potentially alleviate opioid-induced side effects while maintaining analgesic efficacy.

Clinical Implications: The ability to selectively block mu-opioid receptors without affecting central analgesic pathways presents an innovative approach to managing pain without the common side effects associated with opioid medications .

Anti-inflammatory Applications

Recent studies have identified derivatives of azabicyclo[3.2.1]octane as effective inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in modulating inflammation.

Example: A novel compound derived from this class exhibited potent anti-inflammatory activity, indicating that this compound could be developed into therapeutic agents for inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a nitrogen atom within the bicyclic framework. This combination of features makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals .

Biological Activity

Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride, also known as norpseudotropine hydrochloride, is a bicyclic compound that belongs to the family of tropane alkaloids. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Targeting Neurotransmitter Systems

This compound is believed to interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. The presence of a hydroxyl group and a nitrogen atom in its structure allows the compound to participate in various biochemical interactions that can influence neurotransmission pathways.

Biochemical Pathways

The compound's structural similarity to other tropane alkaloids suggests that it may modulate several biochemical pathways associated with neurotransmission. Notably, it may act as a monoamine reuptake inhibitor , which is significant for treating mood disorders such as depression and anxiety .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties in animal models, potentially protecting nerve cells from damage caused by oxidative stress or neurotoxic agents. This effect could be beneficial in developing treatments for neurodegenerative diseases.

Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound has not been extensively characterized; however, studies suggest that its molecular structure influences its absorption and distribution within biological systems. The compound's molecular weight of 163.65 g/mol indicates potential for favorable absorption characteristics.

Case Studies

Several studies have investigated the pharmacokinetic properties of related compounds within the tropane alkaloid family, providing insights into their behavior in vivo. For instance, one study demonstrated that structurally similar compounds exhibited significant brain penetration and favorable pharmacokinetic parameters in mouse models .

Binding Affinity Studies

Recent studies have focused on the binding affinity of this compound to various receptors:

Receptor Type Binding Affinity (IC50) Reference
Kappa Opioid Receptors172 nM
Acetylcholine ReceptorsNot specified
Dopamine ReceptorsNot specified

These findings suggest that the compound may have potential applications in treating conditions related to these receptor systems.

Therapeutic Applications

This compound is being explored for its potential use in treating:

  • Mood Disorders : Due to its effects on monoamine neurotransmission.
  • Neurodegenerative Diseases : Its neuroprotective effects may offer therapeutic benefits for conditions like Alzheimer's disease.
  • Anxiety Disorders : Its interactions with neurotransmitter systems may help alleviate symptoms.

Properties

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(4-7)8-5;/h5-9H,1-4H2;1H/t5-,6+,7?;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROJVSOIIWHLCQ-VPEOJXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

538-09-0
Record name endo nortropine base
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Record name 8-Azabicyclo[3.2.1]octan-3-ol, (3-endo)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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